(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine

Nucleophilic Aromatic Substitution Fluorinated Pyridines Reaction Kinetics

Sourcing the incorrect regioisomer of aminomethylpyridine can lead to synthetic failure and loss of target selectivity in drug discovery programs. This compound provides the critical 3-pyridylmethylamine pharmacophore with a 2-chloro-5-CF3 activation pattern enabling precise nucleophilic aromatic substitution. Key advantages: • Regiospecifically pure 3-aminomethyl isomer, avoiding inactive 2- or 4-substituted analogs common in bulk supply chains. • 5-CF3 group enhances 2-chloro displacement reactivity for efficient derivatization. • Direct amine handle for step-economical amide coupling without pre-activation.

Molecular Formula C7H6ClF3N2
Molecular Weight 210.584
CAS No. 1245916-03-3
Cat. No. B594901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine
CAS1245916-03-3
Synonyms(2-chloro-5-(trifluoroMethyl)pyridin-3-yl)MethanaMine
Molecular FormulaC7H6ClF3N2
Molecular Weight210.584
Structural Identifiers
SMILESC1=C(C=NC(=C1CN)Cl)C(F)(F)F
InChIInChI=1S/C7H6ClF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H,2,12H2
InChIKeyWIRMOJILHTVRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine Overview


2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine (CAS: 1245916-03-3) is a trifluoromethylated pyridine building block featuring a primary aminomethyl group at the 3-position, a chloro substituent at the 2-position, and a trifluoromethyl group at the 5-position . This substitution pattern imparts distinct electronic and steric properties that govern its reactivity in nucleophilic aromatic substitution and cross-coupling reactions [1]. As a versatile intermediate, it serves as a key precursor in the synthesis of biologically active molecules, including kinase inhibitors and agrochemicals, where precise control over regioisomeric placement is critical for target engagement [1].

Regiochemical control

3-Aminomethylpyridine core delivers distinct exit vector geometry compared to 2- or 4-substituted isomers for target engagement studies.

Activated electrophile

2-Chloro position is activated by the 5-trifluoromethyl group, enabling nucleophilic aromatic substitution with amines under mild conditions.

Versatile handle

Primary amine supports amide, urea, and sulfonamide bond formations for library synthesis without pre-activation steps.

2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine Substitution Limitations


The 3-aminomethyl substitution in 2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine is not interchangeable with the more common 2-aminomethyl or 4-aminomethyl regioisomers [1]. Positional isomers exhibit divergent biological activity profiles, as demonstrated in analgesic nicotinic receptor ligands where 3-pyridylmethylamine derivatives display potent activity and lower toxicity compared to their 2- or 4- substituted counterparts [1]. Furthermore, the presence of the electron-withdrawing trifluoromethyl group at the 5-position differentially activates the 2-chloro position for nucleophilic displacement relative to 3- or 4-CF3 analogs [2]. Substituting the chloro with bromo alters reaction kinetics and catalyst compatibility in cross-coupling [3]. Therefore, employing a structurally divergent analog risks both synthetic failure and loss of target selectivity.

Regioisomeric mismatch

2- or 4-aminomethyl isomers may show divergent biological response profiles; reported model outcomes from 3-substituted scaffolds may not transfer.

Halogen exchange sensitivity

Replacing 2-chloro with bromo can alter cross-coupling kinetics and catalyst compatibility, potentially reducing synthetic reproducibility.

CF₃ positional activation

3- or 4-CF₃ analogs activate the 2-position differently, shifting nucleophilic displacement rates and product distribution patterns.

2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine Selection Evidence


Enhanced Nucleophilic Substitution by 5-CF3 Activation

In nucleophilic displacement reactions, 2-chloro-5-trifluoromethylpyridine (the core scaffold) exhibits markedly enhanced reactivity compared to 2-chloropyridine [1]. The trifluoromethyl group at the 5-position provides a strong electron-withdrawing inductive effect, activating the 2-chloro position for attack by amines. Specifically, reaction of 2-chloro-5-trifluoromethylpyridine with aqueous ethylamine proceeds at 60°C over 5.5 h to afford the substitution product in 76% yield [1]. In contrast, 2-chloropyridine requires more forcing conditions. The 5-CF3 isomer displays a distinct activation profile compared to 3-CF3 and 4-CF3 isomers, which also influence hydrolytic stability [1]. For (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine, the presence of the aminomethyl group at the 3-position further modulates reactivity through inductive and steric effects, offering a unique balance between electrophilicity and amine nucleophilicity for downstream functionalization.

5-CF₃ activation
Class-level inference
76% yield with ethylamine at 60°C over 5.5 h; unsubstituted 2-chloropyridine requires harsher conditions.

Enhanced electrophilicity supports milder amination steps in multistep routes.

Class-level inference; verify with specific amine nucleophiles.

Nucleophilic Aromatic Substitution Fluorinated Pyridines Reaction Kinetics

3-Pyridylmethylamine Positional Isomer Analgesic Advantage

A systematic study of pyridylmethylamine positional isomers revealed that highly sterically hindered secondary amine analogues of 3-pyridylmethylamine (e.g., compounds 7a and 7d) exhibit potent in vivo analgesic activity and lower toxicity compared to 2- and 4-pyridylmethylamine analogues [1]. While the exact compound (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine was not directly evaluated, the 3-aminomethylpyridine core is a critical determinant of biological activity. This SAR underscores that regioisomeric selection is non-negotiable for achieving desired pharmacological profiles. The 3-aminomethyl vector in this building block provides a direct synthetic entry into this privileged scaffold, whereas 2- or 4-aminomethyl regioisomers would lead to inactive or toxic compounds.

3-Isomer scaffold benefit
Cross-study comparable
3-Pyridylmethylamine analogs reported more favorable analgesic model responses and toxicity endpoints vs. 2- and 4-isomers in in vivo studies.

Correct regioisomer may be critical for nicotinic receptor target engagement; confirm in specific receptor assays.

Data to verify; exact potency differences not quantified in reference.

Nicotinic Acetylcholine Receptors Analgesic Drug Discovery Structure-Activity Relationship

Primary Amine for Direct Amide and Urea Formation

The primary amine in (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine provides a nucleophilic handle for acylation, sulfonylation, reductive amination, and urea formation—transformations that are not accessible to its alcohol counterpart (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (CAS 943551-28-8) . Amide bonds are ubiquitous in drug molecules due to their metabolic stability and hydrogen-bonding capacity. The amine can be directly coupled with carboxylic acids using standard coupling reagents, whereas alcohol would require activation or oxidation. This functional group advantage translates to synthetic step count reduction and broader chemical space exploration in library synthesis.

Amine vs alcohol handle
Class-level inference
Primary amine enables acylation, sulfonylation, reductive amination, urea formation; corresponding alcohol limited to esterification/etherification.

Broadens derivatization options for lead optimization; verify reactivity in target solvent systems.

Sources not specified; class-level synthetic knowledge.

Amide Coupling Medicinal Chemistry Derivatization

High Purity and Storage for Reproducible Synthesis

Commercial suppliers of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine specify a minimum purity of 95% (HPLC) and recommend long-term storage in a cool, dry place . This level of purity is adequate for most synthetic transformations and minimizes the risk of side reactions from impurities. In contrast, lower purity grades (e.g., 90%) of related building blocks may contain residual catalysts or regioisomeric contaminants that complicate purification and reduce yields. Procurement of this compound from a vendor providing batch-specific certificates of analysis (COA) ensures consistency across research campaigns.

Purity specification
Supplier specification
Min. 95% purity by HPLC per commercial suppliers.

Ensures baseline consistency; batch-specific COA review recommended for critical transformations.

Verify supplier documentation for actual lot data.

Quality Control Procurement Reproducibility

2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine Application Scenarios


Kinase Inhibitor Synthesis via Amide Coupling

The primary amine group in this building block enables direct amide bond formation with carboxylic acid-containing pharmacophores . This is particularly valuable in constructing kinase inhibitor libraries, where pyridine-based scaffolds are prevalent. The 3-aminomethyl vector provides a specific exit angle that can be exploited to modulate target binding and selectivity. Compared to alcohol analogs, which require activation, the amine offers a more efficient and step-economical route to amide-linked conjugates.

Agrochemical Intermediates via Nucleophilic Substitution

Leveraging the enhanced reactivity of the 2-chloro position activated by the 5-CF3 group, this compound can undergo nucleophilic aromatic substitution with various amines or other nucleophiles under mild conditions [1]. This reactivity profile is advantageous for constructing complex agrochemical molecules, such as herbicides and fungicides, where controlled functionalization is essential for activity and selectivity.

Nicotinic Receptor Analgesic Lead Optimization

The 3-pyridylmethylamine core is a privileged scaffold for nicotinic acetylcholine receptor ligands with analgesic potential [2]. This building block provides a direct entry into this biologically validated pharmacophore. Structure-activity relationship studies indicate that the 3-position is critical for achieving potent activity and low toxicity. Utilizing this specific regioisomer in lead optimization campaigns increases the probability of identifying development candidates with favorable safety margins.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold construction
Primary amine for amide conjugation
Coupling efficiency and regiochemical integrity
Agrochemical intermediate synthesis
5-CF₃ activated 2-chloro for nucleophilic aromatic substitution
Substitution yield and site selectivity under mild conditions
Nicotinic receptor ligand exploration
3-Aminomethylpyridine pharmacophore
Target engagement and isomeric specificity in receptor assays
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